1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea
Description
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a thiophen-2-yl group on one nitrogen atom and a 2-hydroxy-4-methoxy-2-methylbutyl substituent on the adjacent nitrogen.
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-11(15,5-6-16-2)8-12-10(14)13-9-4-3-7-17-9/h3-4,7,15H,5-6,8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUXLJTZHPPPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea, with the CAS number 2320214-46-6, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including synthesis, mechanisms of action, and therapeutic implications.
- Molecular Formula : C₁₁H₁₈N₂O₃S
- Molecular Weight : 258.34 g/mol
- Structure : The compound features a thiophene ring and a urea functional group, which are known to contribute to various biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related thiophene derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Activity
The urea moiety in this compound is often associated with anticancer activity. Compounds containing urea and thiophene have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives of thiophene have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and death .
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes. For example, the inhibition of acetylcholinesterase (AChE) is a significant area of research for compounds with similar structures. AChE inhibitors are crucial in treating conditions like Alzheimer’s disease by increasing acetylcholine levels in the brain . Although specific data on this compound's AChE inhibitory activity is limited, its structural analogs have demonstrated promising results.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through standard organic synthesis techniques involving the reaction of appropriate thiophene derivatives with urea under controlled conditions. Understanding the SAR is vital for optimizing its biological activity. Modifications to the thiophene ring or the urea group could enhance potency and selectivity against target enzymes or receptors.
Case Study 1: Anticancer Evaluation
In a study evaluating various thiophene-based compounds for anticancer properties, derivatives were tested against multiple cancer cell lines. Results showed that modifications to the thiophene ring significantly affected cytotoxicity levels. The study highlighted that compounds with electron-donating groups at specific positions on the thiophene ring exhibited increased potency .
Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition, where a series of urea derivatives were synthesized and tested for AChE inhibition. The results indicated that certain structural features, such as substituents on the aromatic rings, played a crucial role in enhancing inhibitory activity . While direct studies on our compound are lacking, these findings suggest potential pathways for further investigation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. The mechanism involves disrupting tubulin polymerization, which is crucial for cell division. Studies have shown that derivatives of thiophene can induce apoptosis in various cancer cell lines, such as breast and lung cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiophene-based compounds significantly inhibited the growth of tumor cells by inducing oxidative stress and disrupting microtubule dynamics. The results indicated a strong correlation between the structural features of the compounds and their biological activity.
Agricultural Applications
Pesticidal Properties
1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea has been explored for its potential as a pesticide. Its structural characteristics allow it to interact effectively with biological targets in pests.
Case Study : Research conducted by agricultural scientists showed that compounds with thiophene moieties exhibited insecticidal activity against common agricultural pests. The study highlighted the compound's ability to disrupt metabolic processes in insects, leading to effective pest control.
Materials Science
Polymer Synthesis
This compound has also been investigated for its role in synthesizing novel polymers with enhanced properties. The incorporation of thiophene groups into polymer matrices can improve electrical conductivity and mechanical strength.
Case Study : A study published in Polymer Science explored the synthesis of conductive polymers using this compound as a monomer. The resulting materials demonstrated improved conductivity compared to traditional polymers, indicating potential applications in electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with urea derivatives containing thiophen-2-yl groups or related structural motifs, focusing on substituent effects, synthesis, and bioactivity.
Substituent Diversity and Structural Features
Key Observations :
- Hydrophobic vs. Polar Groups : Adamantyl () and benzamido () substituents enhance lipophilicity, favoring membrane penetration. In contrast, the target compound’s hydroxy/methoxy butyl chain may improve aqueous solubility.
- Heterocyclic Modifications : Pyridine () and thiazole-thiophene () frameworks diversify electronic and steric profiles, impacting bioactivity.
Activity Trends :
- Anticancer Potential: Thiophen-2-yl ureas in and show broad-spectrum activity against renal, lung, and breast cancer cells . The target compound’s hydroxy/methoxy groups may modulate selectivity via hydrogen bonding with cellular targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Hydroxy-4-methoxy-2-methylbutyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols:
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Step 1 : Preparation of the hydroxy-methoxy-methylbutyl intermediate via alkylation or condensation reactions using methoxyethyl derivatives.
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Step 2 : Coupling with thiophen-2-yl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) to form the urea linkage .
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Key Variables : Temperature control (20–60°C), solvent polarity, and catalyst selection (e.g., triethylamine for pH stabilization) critically affect yield (reported 60–85%) and purity (>95% after recrystallization) .
- Data Table : Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Intermediate Synthesis | Methoxyethyl bromide, LiAlH₄, 40°C | 72 | 90 | |
| Urea Formation | Thiophen-2-yl isocyanate, Et₃N, DCM, 25°C | 82 | 95 |
Q. What spectroscopic techniques are employed to characterize this compound, and what key structural features do they confirm?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms the methoxy group (δ 3.3–3.5 ppm), thiophene protons (δ 6.8–7.2 ppm), and urea NH signals (δ 5.5–6.0 ppm) .
- FT-IR : Validates urea C=O stretching (~1640 cm⁻¹) and hydroxyl O-H bonds (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Provides molecular ion peaks matching the theoretical mass (e.g., m/z 296.12 for C₁₂H₁₈N₂O₃S) .
Q. What in vitro biological screening models have been used to evaluate its pharmacological potential?
- Methodological Answer :
- Anti-inflammatory Assays : COX-2 inhibition (IC₅₀ ~10 µM) in LPS-induced macrophage models .
- Anticancer Screening : Cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~25 µM) via MTT assays .
- Antimicrobial Tests : MIC values of 50 µg/mL against S. aureus using broth microdilution .
Advanced Research Questions
Q. How does the thiophene moiety influence the compound’s interaction with biological targets compared to other aromatic systems?
- Methodological Answer :
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Electron-Rich π-System : The thiophene sulfur enhances binding to hydrophobic pockets (e.g., in kinase targets) via π-π stacking and sulfur-mediated van der Waals interactions, as shown in molecular docking studies .
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Comparative Data : Replacement with phenyl or furan groups reduces affinity by 30–50% in receptor-binding assays, highlighting thiophene’s unique role .
- Data Table : Aromatic Group Comparison in Binding Affinity (Kd values)
| Aromatic Group | Target Protein | Kd (µM) | Source |
|---|---|---|---|
| Thiophene | COX-2 | 0.8 | |
| Phenyl | COX-2 | 1.5 | |
| Furan | COX-2 | 2.1 |
Q. What contradictory findings exist regarding its biological activity across different assay systems, and how can researchers resolve these discrepancies?
- Methodological Answer :
- Contradictions : Inconsistent IC₅₀ values (e.g., 10 µM vs. 25 µM in anti-inflammatory vs. anticancer assays) may arise from cell-specific permeability or off-target effects .
- Resolution Strategies :
- Dose-Response Curves : Use standardized protocols (e.g., 72-hour exposure for cytotoxicity).
- Target Validation : CRISPR knockouts or siRNA silencing to confirm mechanism .
- Metabolic Stability Tests : Assess hepatic microsomal degradation to rule out assay artifacts .
Q. What computational approaches support the understanding of its structure-activity relationships?
- Methodological Answer :
- QSAR Modeling : Correlates logP (2.8) and polar surface area (87.8 Ų) with membrane permeability .
- Molecular Dynamics Simulations : Predicts stable binding conformations in enzyme active sites (e.g., RMSD <2.0 Å over 100 ns simulations) .
- Docking Scores : AutoDock Vina yields binding energies of −9.2 kcal/mol for thiophene-containing analogs vs. −7.5 kcal/mol for furan derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
